molecular formula C23H28ClN3O3S B2968755 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride CAS No. 1216692-92-0

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride

Cat. No.: B2968755
CAS No.: 1216692-92-0
M. Wt: 462.01
InChI Key: NPQCEVQFDDIJHQ-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride is a synthetic acetamide derivative characterized by a complex bicyclic structure.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-3-25(4-2)10-11-26(22(27)14-17-8-6-5-7-9-17)23-24-18-15-19-20(16-21(18)30-23)29-13-12-28-19;/h5-9,15-16H,3-4,10-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQCEVQFDDIJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the dioxino group. The diethylaminoethyl group is then added through a nucleophilic substitution reaction. The final step involves the acylation of the phenylacetamide group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the benzothiazolyl and phenylacetamide groups contribute to its overall activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 1135225-65-8)
Molecular Formula C₁₉H₂₆ClN₃O₃S* (estimated) C₁₅H₂₀ClN₃O₃S
Molecular Weight ~418.95 g/mol (estimated) 357.853 g/mol
Substituent on Aminoethyl Chain Diethylamino (-N(CH₂CH₃)₂) Dimethylamino (-N(CH₃)₂)
Core Structure 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole Identical
Bioactivity (Inferred) Potential kinase or CNS modulation (based on structural class) Likely similar, but reduced lipophilicity

Key Differences :

  • Stereoelectronic Effects : The larger diethyl group may sterically hinder interactions with target proteins, while the dimethyl analog offers a more compact structure for tighter binding .

Broader Acetamide Derivatives

The compound belongs to the acetamide class, which includes agrochemicals and pharmaceuticals (Table 2).

Table 2: Representative Acetamide Derivatives

Compound Name Substituents Application Reference
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Herbicide
Dimethenamid 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide Herbicide
Gefitinib Quinazoline-based acetamide EGFR Kinase Inhibitor
Target Compound Diethylaminoethyl + benzothiazole-dioxine + phenylacetamide Undisclosed (Theoretical)

Structural Contrasts :

  • Agrochemicals: Alachlor and dimethenamid prioritize chloro and alkyl/aryl substituents for plant membrane penetration, unlike the target compound’s heterocyclic and aminoethyl groups .
  • Pharmaceuticals : Gefitinib’s quinazoline core targets EGFR kinases, whereas the target compound’s benzothiazole-dioxine core may interact with distinct biological pathways .

Principles of Compound Similarity and Activity Correlation

Similarity Metrics and Limitations

  • Tanimoto Coefficient : A value >0.85 indicates high structural similarity, yet only ~20% of such pairs exhibit correlated gene expression profiles .
  • Activity Cliffs: Minor structural changes (e.g., dimethyl to diethyl) can drastically alter bioactivity due to steric or electronic mismatches .

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide;hydrochloride is a synthetic compound that integrates a complex molecular structure characterized by various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure and Properties

The compound is defined by the following molecular characteristics:

PropertyValue
CAS Number 1322238-74-3
Molecular Formula C20_{20}H24_{24}ClN3_{3}O3_{3}S2_{2}
Molecular Weight 454.0 g/mol
Functional Groups Diethylamino, Dioxino, Benzothiazole

The presence of the diethylamino group enhances its lipophilicity and potential interactions with biological targets. The fused dioxin and benzothiazole rings contribute to its pharmacological profile.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has been linked to:

  • VEGFR-2 Inhibition : It has shown promising results as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target in cancer therapy. In a study, related benzothiazole hybrids demonstrated IC50_{50} values comparable to known inhibitors like Sorafenib, indicating robust inhibitory potential .
  • Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated against various cancer cell lines such as HeLa and HepG2, showing effective cytotoxicity. The structure–activity relationship (SAR) analysis suggests that modifications in the benzothiazole moiety can enhance antitumor activity .

Enzyme Inhibition

Benzothiazole derivatives are recognized for their ability to inhibit key enzymes involved in cancer progression:

  • Protein Kinases : Compounds similar to this compound have been reported to inhibit various protein kinases including EGFR and PI3K . This inhibition can disrupt signaling pathways critical for tumor growth.

Case Studies and Research Findings

  • VEGFR-2 Inhibition Study :
    • A recent investigation highlighted the compound's ability to bind effectively at the active site of VEGFR-2. The study utilized X-ray crystallography to confirm binding interactions that are essential for inhibiting this receptor .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The results indicated a dose-dependent response with enhanced activity observed in compounds with specific structural modifications .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown favorable binding modes of the compound within the active sites of target enzymes such as VEGFR-2 and EGFR. These studies provide insights into the mechanism by which these compounds exert their biological effects .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step reactions, including coupling of substituted amines with activated carboxylic acid derivatives. For example, analogous compounds use HCTU (a carbodiimide coupling agent) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) for amide bond formation . Flow chemistry principles, such as those applied in Omura-Sharma-Swern oxidations, can enhance reaction efficiency and reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS) are critical. For example, ESI-MS (positive ion mode) confirmed molecular weights of structurally related compounds with <2 ppm error . Elemental analysis validates hydrochloride salt formation .

Q. What solvent systems are recommended for synthesis and purification?

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) are effective for coupling reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For hydrochloride salts, recrystallization in ethanol or acetone-water mixtures is common .

Q. How can researchers confirm hydrochloride salt formation?

Chloride content analysis via ion chromatography or potentiometric titration provides quantitative validation. X-ray crystallography, if feasible, offers definitive structural confirmation .

Q. What parameters ensure synthesis reproducibility?

Key factors include strict control of reaction temperature (±2°C), reagent stoichiometry (1.2–1.5 equivalents for amines), and anhydrous conditions. Use of freshly distilled solvents and inert atmospheres (N₂/Ar) minimizes side reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

Apply DoE to systematically vary factors like catalyst loading, solvent ratio, and residence time in flow reactors. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables, enabling yield optimization while reducing trial runs .

Q. How to resolve NMR data discrepancies in complex heterocycles?

For overlapping signals in benzothiazole-dioxino systems, use ¹H-¹⁵N HMBC to resolve nitrogen environments or compare with DFT-calculated chemical shifts. Structural analogs (e.g., benzodioxin-thiazole derivatives) provide reference data .

Q. What strategies improve coupling reaction yields?

Screen alternative coupling agents (e.g., EDCI/HOBt vs. HCTU) and evaluate microwave-assisted synthesis for kinetic enhancement. Pre-activation of carboxylic acids as pentafluorophenyl esters can improve electrophilicity .

Q. How to investigate structure-activity relationships (SAR) through analog synthesis?

Modify substituents on the phenylacetamide or benzothiazole moieties. For example, replace diethylaminoethyl with pyrrolidinyl groups or introduce electron-withdrawing groups on the phenyl ring. Biological testing (e.g., receptor binding assays) paired with computational docking identifies critical pharmacophores .

Q. What advanced methods characterize degradation products?

Use forced degradation studies (heat, light, pH extremes) with LC-HRMS/MS to identify breakdown pathways. Quantify degradation kinetics using Arrhenius modeling. Stability-indicating HPLC methods with photodiode array detectors ensure specificity .

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